molecular formula C7H15Cl2N2O2P B000585 Cyclophosphamide CAS No. 6055-19-2

Cyclophosphamide

Cat. No.: B000585
CAS No.: 6055-19-2
M. Wt: 261.08 g/mol
InChI Key: CMSMOCZEIVJLDB-UHFFFAOYSA-N
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Description

Cyclophosphamide (CP) is a nitrogen mustard alkylating agent and prodrug widely used in chemotherapy and immunosuppression. Its mechanism involves hepatic activation via cytochrome P450 enzymes to form the primary metabolite, 4-hydroxythis compound, which spontaneously converts to aldophosphamide. This metabolite further degrades into phosphoramide mustard (cytotoxic alkylator) and acrolein (toxic byproduct) . This compound’s therapeutic efficacy stems from its ability to crosslink DNA, inhibiting replication in rapidly dividing cells. Clinically, it is used in regimens for breast cancer (e.g., CMF, CVF), lymphomas, and autoimmune conditions .

Preparation Methods

Cyclophosphamide is synthesized through a multi-step process. The primary synthetic route involves the reaction of phosphoramide mustard with oxazaphosphorine. The process begins with the chlorination of diethylamine to form bis(2-chloroethyl)amine, which is then reacted with phosphorus oxychloride to produce bis(2-chloroethyl)phosphoramide. This intermediate is subsequently cyclized with ethylene oxide to yield this compound .

Industrial production of this compound involves similar steps but on a larger scale. The process includes the dissolution of this compound in a suitable solvent, followed by aseptic filtration and removal of the solvent under aseptic conditions. The resulting this compound powder is then filled into pharmaceutical containers .

Chemical Reactions Analysis

Hepatic Activation Pathways

Cyclophosphamide (CP) is a prodrug requiring hepatic activation via cytochrome P450 (CYP) enzymes. The primary metabolic steps include:

Metabolic Activation Sequence

StepEnzyme InvolvedProductRole
4-HydroxylationCYP2B6, CYP3A4, CYP2C94-Hydroxythis compound (4-OH-CP)Initial activation
TautomerizationNon-enzymaticAldophosphamide (ALDO)Intermediate
β-EliminationNon-enzymaticPhosphoramide mustard (PAM) + AcroleinDNA alkylation agent (PAM) / Urotoxin (acrolein)
  • 4-Hydroxythis compound exists in equilibrium with aldophosphamide , which spontaneously decomposes into phosphoramide mustard (DNA crosslinker) and acrolein (toxic byproduct) .
  • CYP2B6 dominates 4-hydroxylation (highest catalytic efficiency), while CYP3A4 contributes to side-chain oxidation (inactive metabolites) .

Metabolic Detoxification

Aldehyde dehydrogenase (ALDH) in tissues like bone marrow and liver converts aldophosphamide into carboxythis compound , a non-toxic metabolite . This explains why ALDH-rich tissues are spared from this compound’s cytotoxic effects:

Key Reaction: AldophosphamideALDHCarboxythis compound(Detoxification)\text{Aldophosphamide}\xrightarrow{\text{ALDH}}\text{Carboxythis compound}\quad (\text{Detoxification})

  • ALDH Activity Correlation :
    TissueALDH ActivitySusceptibility to Toxicity
    Bone MarrowHighLow
    Tumor CellsLowHigh
    Bladder EpitheliumLowHigh (acrolein-mediated)

Non-Enzymatic Decomposition

Phosphoramide mustard (PAM) and acrolein form via β-elimination of aldophosphamide. Computational studies using density functional theory (DFT) reveal:

Energy Profile of β-Elimination

Reaction PhaseActivation Energy (kcal/mol)
Aldophosphamide → Transition State22.3
Transition State → PAM + AcroleinExothermic (-18.7)
  • Kinetics : Half-life of aldophosphamide decomposition is 9–25 minutes at physiological pH .

Autoinduction of CYP Enzymes

Repeated CP administration increases its own clearance via CYP induction:

Enzyme Induction Parameters

ParameterValue
CYP2B6 Induction Rate0.45 ± 0.12 day⁻¹
Enzyme Half-Life2.1 ± 0.3 days
Maximal Enzyme Activity Increase2.8-fold

This autoinduction accelerates 4-OH-CP formation, enhancing efficacy but requiring dose adjustments to avoid toxicity .

Chemical Stability and Degradation

This compound degrades under specific conditions:

Stability Data

ConditionDegradation PathwayHalf-Life
Acidic (pH < 3)Hydrolysis to chloroacetaldehyde < 1 hour
Alkaline (pH > 9)Ring-opening reactions2–4 hours
Advanced Oxidation (UV/H₂O₂)Radical-mediated cleavage15–30 minutes
  • Hydrolysis Products : Include dechlorothis compound and 4-ketothis compound .

Reaction with Biological Nucleophiles

Phosphoramide mustard alkylates DNA via guanine N-7 crosslinks:

DNA Adduct Formation

PAM+DNAInterstrand Intrastrand Crosslinks(k=1.2×103M1s1)\text{PAM}+\text{DNA}\rightarrow \text{Interstrand Intrastrand Crosslinks}\quad (k=1.2\times 10^3\,\text{M}^{-1}\text{s}^{-1})

  • Specificity : Preferential alkylation at 5'-GNC-3' sequences .

Interaction with Thiols

Acrolein reacts with glutathione (GSH), mitigating urotoxicity:

Reaction :Acrolein+GSHGSH Acrolein Conjugate(k=4.5×104M1s1)\text{Acrolein}+\text{GSH}\rightarrow \text{GSH Acrolein Conjugate}\quad (k=4.5\times 10^4\,\text{M}^{-1}\text{s}^{-1})

  • Implication : Depletion of GSH exacerbates bladder damage .

Scientific Research Applications

Cancer Treatment

Cyclophosphamide is indicated for multiple types of cancer, including:

  • Hodgkin Lymphoma
  • Non-Hodgkin Lymphoma
  • Multiple Myeloma
  • Breast Cancer
  • Ovarian Cancer
  • Neuroblastoma
  • Leukemias (including AML and ALL)

Table 1: Indications for this compound in Oncology

Cancer TypeTreatment RegimenNotes
Hodgkin LymphomaABVD, BEACOPPOften combined with other agents
Non-Hodgkin LymphomaCHOP, R-CHOPUsed for various grades of lymphoma
Multiple MyelomaVBMCP, MPVCombined with steroids or other chemotherapeutics
Breast CancerCMF, ACCommonly used in combination with anthracyclines
Ovarian CancerPAC, CAEPPart of combination chemotherapy
NeuroblastomaHigh-dose this compoundUsed in disseminated cases
LeukemiasCombination with other agentsEffective for both acute and chronic forms

Autoimmune Disorders

Due to its immunosuppressive properties, this compound is also employed in treating severe autoimmune conditions where traditional therapies have failed:

  • Systemic Lupus Erythematosus
  • Granulomatosis with Polyangiitis (Wegener's)
  • Rheumatoid Arthritis
  • Minimal Change Disease (Nephrotic Syndrome)

Table 2: Indications for this compound in Autoimmune Disorders

ConditionTreatment ApproachNotes
Systemic Lupus ErythematosusPulsed therapyEffective for severe manifestations
Granulomatosis with PolyangiitisLong-term managementOften combined with corticosteroids
Rheumatoid ArthritisShort-term controlUsed when DMARDs are ineffective
Minimal Change DiseasePediatric useAlternative when corticosteroids fail

Case Studies and Research Findings

Numerous studies have documented the effectiveness of this compound across different applications:

  • A study on the use of this compound for treating severe lupus nephritis demonstrated significant improvement in renal function and reduction in proteinuria after pulsed therapy .
  • In oncology, a clinical trial involving this compound as part of a regimen for Hodgkin lymphoma showed a 5-year survival rate exceeding 85% among patients treated with ABVD (Adriamycin, Bleomycin, Vinblastine, Dacarbazine) combined with this compound .

Safety and Side Effects

While this compound is effective, it is associated with several side effects:

  • Common: Nausea, vomiting, hair loss, myelosuppression.
  • Severe: Increased risk of secondary malignancies, infertility, and bladder toxicity.

Table 3: Side Effects of this compound

Side EffectSeverityManagement Strategies
Nausea and VomitingCommonAntiemetics
Hair LossCommonCounseling on hair loss
MyelosuppressionSevereRegular blood monitoring
Bladder ToxicitySevereHydration and mesna prophylaxis

Mechanism of Action

Cyclophosphamide exerts its effects through the formation of active metabolites, primarily phosphoramide mustard and acrolein. These metabolites alkylate DNA at the N-7 position of guanine, leading to the formation of cross-links between DNA strands. This cross-linking inhibits DNA replication and transcription, ultimately resulting in cell death. This compound also possesses potent immunosuppressive activity by reducing the proliferation of immune cells .

The molecular targets of this compound include DNA and various enzymes involved in DNA repair and replication. The pathways involved in its mechanism of action include the activation of cytochrome P-450 enzymes in the liver and the subsequent formation of active metabolites .

Comparison with Similar Compounds

Structural Analogues: Phenylketophosphamide and Methylketophosphamide

Cyclophosphamide analogues like phenylketophosphamide and methylketophosphamide were synthesized to modify metabolic stability and antitumor activity. Key findings include:

  • Resistance to Intramolecular Reactions : Unlike aldophosphamide, phenylketophosphamide resists intramolecular cyclization, preventing the formation of inactive 4-hydroxy derivatives. This property enhances its stability and prolongs alkylating activity .
  • Half-Life and Activation Rates : Using 31P NMR, phenylketophosphamide (14b) exhibited a half-life of 63 minutes under standard conditions, compared to 72 minutes for methylketophosphamide (14a). Faster degradation correlates with higher cytotoxic alkylator release .
  • Antitumor Activity : Both analogues demonstrated efficacy in preclinical models, with phenylketophosphamide showing superior activity in select tumor systems .

Table 1: Comparison of this compound Analogues

Compound Half-Life (min) Key Feature Antitumor Activity
This compound 66–72* Prodrug requiring hepatic activation Broad spectrum
Phenylketophosphamide 63 Resists cyclization; stable metabolite High in specific cancers
Methylketophosphamide 72 Similar to CP but slower activation Moderate

*Varies by species and metabolic conditions .

Nitrogen Mustard Compounds

Plain nitrogen mustards (e.g., mechlorethamine) directly alkylate DNA without requiring metabolic activation. Compared to this compound:

  • Specificity : this compound’s metabolite 4-hydroxythis compound shows 10–100x higher cytotoxic specificity in vitro than nitrogen mustards, reducing off-target toxicity .
  • Therapeutic Index : this compound’s therapeutic index (LD₅₀/ED₅₀) is 3–5x wider than nitrogen mustards due to selective activation in tumor microenvironments .

Table 2: this compound vs. Nitrogen Mustards

Parameter This compound Nitrogen Mustards
Activation Requirement Hepatic (prodrug) Direct alkylation
Specificity (Cytostatic units/µmol) 120–150 10–20
Therapeutic Index 8–10 2–3

Other Alkylating Agents: EMS and MMS

Ethyl methanesulfonate (EMS) and methyl methanesulfonate (MMS) are mutagenic alkylators. In yeast mutagenicity assays:

  • Sensitivity : this compound induced detectable responses at high doses (similar to EMS/MMS), but strain D-3 yeast was more sensitive to all three compounds than strain D-4 .

Metabolite Comparison: Aldophosphamide vs. Carboxyphosphamide

This compound’s metabolites exhibit contrasting effects:

  • Aldophosphamide : Highly toxic (IC₅₀ < 1 µM for L1210 leukemia cells) and responsible for antitumor efficacy.
  • Carboxyphosphamide : Formed via aldehyde oxidase, this metabolite is 10x less toxic (IC₅₀ > 10 µM) and therapeutically inert .

Table 3: Key Metabolites of this compound

Metabolite Toxicity (IC₅₀, µM) Antitumor Activity
Aldophosphamide <1 High
Carboxyphosphamide >10 None

Combination Regimens: CMF vs. CVF

In breast cancer, this compound’s role varies by combination:

  • CMF (this compound + Methotrexate + 5-FU) : Historical standard with 40+ years of survival benefits but high hematologic toxicity (grade 3/4 anemia: 18%) .
  • CVF (this compound + Vinorelbine + 5-FU): Comparable efficacy to CMF but reduced hematologic toxicity (grade 3/4 anemia: 8%) .

Biological Activity

Cyclophosphamide is a widely used chemotherapeutic agent classified as an alkylating agent. Its primary mechanism of action involves the formation of DNA cross-links, which ultimately leads to cell death. This article delves into the biological activity of this compound, exploring its mechanisms, clinical applications, and recent research findings.

This compound is a prodrug that undergoes metabolic activation primarily in the liver through the cytochrome P450 enzyme system. The key metabolites formed include:

  • 4-Hydroxythis compound
  • Aldophosphamide
  • Phosphoramide mustard (the active metabolite responsible for its cytotoxic effects)
  • Acrolein (a toxic byproduct)

The mechanism by which this compound exerts its effects includes:

  • DNA Cross-Linking : Phosphoramide mustard forms covalent bonds with the N-7 position of guanine bases in DNA, leading to both interstrand and intrastrand cross-links. This prevents DNA replication and transcription, triggering apoptosis in rapidly dividing cells .
  • Immunomodulatory Effects : Recent studies suggest that this compound can enhance immune responses against tumors by modulating T regulatory cells and stimulating macrophage activity, thereby blurring the lines between chemotherapy and immunotherapy .
  • Selective Toxicity : The presence of aldehyde dehydrogenase (ALDH) in certain tissues protects them from the toxic effects of this compound's active metabolites, allowing for a therapeutic window that spares normal cells while targeting cancer cells effectively .

Clinical Applications

This compound is utilized in treating various malignancies, including:

  • Lymphomas
  • Leukemias
  • Multiple myeloma
  • Ovarian carcinoma
  • Neuroblastoma

Efficacy in Specific Conditions

A European collaborative study demonstrated that this compound combined with bortezomib and dexamethasone (CyBorD) resulted in a 60% overall hematologic response rate among patients with AL amyloidosis . Additionally, this compound has shown significant benefits in patients with lymphomas and leukemias, as evidenced by a clinical study where it was administered to 135 patients across various malignancies .

Case Study 1: AL Amyloidosis Treatment

In a cohort of 230 patients treated with CyBorD, the study reported:

  • Overall Hematologic Response Rate : 60%
  • Complete Response (CR) : 23%
  • Very Good Partial Response (VGPR) : 22%
  • Cardiac response was observed in 17% of patients .

Case Study 2: Immune Activation

Research from Dana-Farber Cancer Institute revealed that high doses of this compound not only kill cancer cells but also activate immune responses. In mouse models with human lymphoma, high doses led to significant tumor cell stress and subsequent macrophage recruitment due to cytokine secretion from damaged tumor cells .

Adverse Effects

Despite its efficacy, this compound is associated with several side effects:

  • Nausea and vomiting
  • Alopecia
  • Leukopenia
  • Thrombocytopenia

These adverse effects necessitate careful monitoring during treatment to optimize patient outcomes while minimizing toxicity .

Q & A

Basic Research Questions

Q. What methodologies are recommended for elucidating cyclophosphamide’s mechanism of action in cancer cells?

this compound’s alkylating activity can be studied using in vitro cytotoxicity assays (e.g., MTT or apoptosis markers) and in vivo xenograft models. To track its prodrug activation, high-performance liquid chromatography (HPLC) with UV detection is used to quantify metabolites like phosphoramide mustard . Knockout models (e.g., CYP2B6-deficient cells) further clarify metabolic pathways .

Q. How can researchers quantify this compound and its metabolites in biological matrices?

USP guidelines recommend reversed-phase HPLC with ethylparaben as an internal standard. Chromatographic conditions include a C18 column and mobile phase of methanol/water (30:70 v/v) at 1.0 mL/min. Validation parameters (linearity, LOD, LOQ) must adhere to ICH guidelines .

Q. What experimental models are suitable for studying this compound-induced immunosuppression?

Murine models are ideal for assessing dose-dependent immune effects. For example, low-dose this compound (50–100 mg/kg) reduces regulatory T cells (Tregs), which can be quantified via flow cytometry (CD4+CD25+FoxP3+ markers). High doses (>150 mg/kg) induce pan-lymphopenia, requiring CBC and histopathological analysis .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s immunomodulatory effects across studies?

Discrepancies often arise from dose regimens or patient heterogeneity. A meta-analysis of phase III trials (e.g., breast cancer studies) using Cox proportional hazards models can identify confounding variables. For preclinical contradictions, compare Treg depletion kinetics in syngeneic vs. xenograft models .

Q. What statistical approaches optimize survival analysis in this compound combination trials?

Kaplan-Meier estimators with log-rank tests are standard for comparing disease-free survival (DFS) between regimens (e.g., TC vs. AC). Stratify cohorts by age or receptor status to detect subgroup-specific efficacy. In the US Oncology Trial 9735, hazard ratios (HR) for TC vs. AC were 0.74 (DFS) and 0.69 (OS), with 95% confidence intervals excluding null effects .

Q. How can pharmacokinetic variability in elderly patients be mitigated in this compound trials?

Population pharmacokinetic (PopPK) modeling using NONMEM® identifies covariates like renal function (creatinine clearance) and CYP2C19 polymorphisms. Dose adjustments based on Bayesian estimators reduce toxicity risks. In patients ≥65 years, TC regimens require stricter ANC monitoring due to higher febrile neutropenia incidence .

Q. What strategies validate this compound’s synergy with immune checkpoint inhibitors?

Preclinical studies should combine this compound with anti-PD-1/CTLA-4 agents in immunocompetent models. Use tumor-infiltrating lymphocyte (TIL) profiling and IFN-γ ELISpot assays to quantify synergy. Clinical trials must track irAEs (e.g., colitis) and correlate with Treg dynamics .

Q. Methodological Considerations

  • Assay Validation : Follow USP monographs for dissolution testing (pH 1.2 and 6.8 buffers) and uniformity of dosage units .
  • Data Interpretation : Use forest plots to visualize subgroup heterogeneity in meta-analyses. For immune profiling, apply t-SNE or UMAP to single-cell RNA-seq data .
  • Ethical Compliance : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing trials involving vulnerable populations (e.g., elderly patients) .

Properties

IUPAC Name

N,N-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine
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InChI

InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)
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InChI Key

CMSMOCZEIVJLDB-UHFFFAOYSA-N
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Canonical SMILES

C1CNP(=O)(OC1)N(CCCl)CCCl
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Molecular Formula

C7H15Cl2N2O2P
Record name CYCLOPHOSPHAMIDE (ANHYDROUS)
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Related CAS

6055-19-2 (monohydrate)
Record name Cyclophosphamide [USP:INN]
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DSSTOX Substance ID

DTXSID5020364
Record name Cyclophosphamide
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Molecular Weight

261.08 g/mol
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Physical Description

Cyclophosphamide is a fine white crystalline powder. Odorless with a slightly bitter taste. Melting point 41-45 °C. A 2% solution has pH of 4 to 6. Used medicinally as an antineoplastic agent., White odorless solid; Liquefies upon loss of crystallization water; Darkens on light exposure; [ICSC] White odorless crystalline solid; [MSDSonline], Solid, FINE WHITE CRYSTALLINE POWDER.
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Boiling Point

336 °C
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Flash Point

113 °C c.c.
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Solubility

10 to 50 mg/mL at 73 °F (NTP, 1992), Soluble. 1-5 g/100 mL at 23 °C, 1 in 25 parts water, 1 in 1 parts alcohol, Slightly soluble in benzene, carbon tetrachloride; very slightly soluble in ether and acetone, Soluble in chloroform, dioxane and glycols and insoluble in carbon tetrachloride and carbon disulfide., In water, 40,000 ppm @ 20 °C, 1.51e+01 g/L, Solubility in water, g/l at 20 °C: 40 (moderate)
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Density

1.48 g/cm³
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Vapor Pressure

0.0000445 [mmHg], Vapor pressure, Pa at 25 °C: 0.006 (calculated)
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Mechanism of Action

Alkylating agents work by three different mechanisms: 1) attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA, 2) DNA damage via the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription, and 3) the induction of mispairing of the nucleotides leading to mutations., The chemotherapeutic alkylating agents have in common the property of becoming strong electrophiles through the formation of carbonium ion intermediates or of transition complexes with the target molecules. These reactions result in the formation of covalent linkages by alkylation of various nucleophilic moieties such as phosphate, amino, sulfhydryl, hydroxyl, carboxyl, & imidazole groups. The chemotherapeutic & cytotoxic effects are directly related to the alkylation of DNA. The 7 nitrogen atom of guanine is particularly susceptible to the formation of a covalent bond with bifunctional alkylating agents & may well represent the key target that determines their biological effects. It must be appreciated, however, that other atoms in the purine & pyrimidine bases of DNA- particularly, the 1 & 3 nitrogens of adenine, the 3 nitrogen of cytosine, & the 6 oxygen of guanine- also may be alkylated, as will be the phosphate atoms of the DNA chains & amino & sulfhydryl groups of proteins. /Alkylating agents/, Cyclophosphamide can be used to cause immunologically mediated regression of the immunogenic, cyclophosphamide-resistant L5178Y lymphoma in syngeneic and semisyngeneic mice (B6D2F1 (C57BL/6 x DBA/2) females). In order to cause tumor regression it was necessary to give cyclophosphamide (125-200 mg/kg of body wt, iv shortly before or shortly after tumor implantation. Regardless of whether cyclophosphamide was given before or after tumor implantation, tumor regression was associated with the presence in the spleen of an incr number of Lyt-2+ T-cells capable of passively transferring immunity to tumor bearing recipients. This augmented level of immunity was sustained throughout the period of tumor regression. In contrast, a lower level of concomitant immunity generated by control tumor bearers decayed after day 12 of tumor growth. Because the therapeutic effect of cyclophosphamide could be inhibited by passive transfer of L3T4+ T-cells from normal donor mice it is apparent that the therapeutic effect of cyclophosphamide is based on its ability to preferentially destroy L3T4+ suppressor T-cells. These putative precursor suppressor T-cells were regenerated 4 days after being destroyed by cyclophosphamide., These studies enable the pattern of emesis and nausea for 3 days following high-dose cyclophosphamide to be described and give some insight into the mechanisms of emesis which may be operating. Nausea and vomiting induced by cyclophosphamide-based chemotherapy has long latency of onset (8-13 hr) and continues for at least 3 days. These findings are of particular importance as many of these patients receive chemotherapy as outpatients and emphasize the need for appropriate anti-emetic prophylaxis for patients at home. Ondansetron was extremely effective over this time in the control of emesis and nausea. These results suggest that high-dose cyclophosphamide-induced emesis over days 1-3 is largely mediated via 5-hydroxytryptamine (5-HT) and 5-HT3 receptors., The most likely mechanism by which cyclophosphamide augments immune responses relates to preferential elimination of suppressor and relative sparing of effector and helper cells. Thus, precursors and mature murine suppressor cells are very sensitive to cyclophosphamide whereas the mature effector cells are relatively insensitive ... . Cyclophosphamide induced immunological regression of murine leukemia is reversed by the infusion of normal spleen cells as a source of precursors of suppressor cells ... . Memory and helper T cells are relatively resistant to the cytotoxic effect of cyclophosphamide ... . NK activity against YAC lymphoma targets by non T and non B cells is depressed by cyclophosphamide ... .
Record name Cyclophosphamide
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Color/Form

LIQUEFIES ON LOSS OF ITS WATER OF CRYSTALLIZATION, Crystalline solid

CAS No.

50-18-0, 6055-19-2
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Melting Point

106 to 113 °F (NTP, 1992), 48-49, 49.5-53 °C, 41 - 45 °C, 49.5 - 53 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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